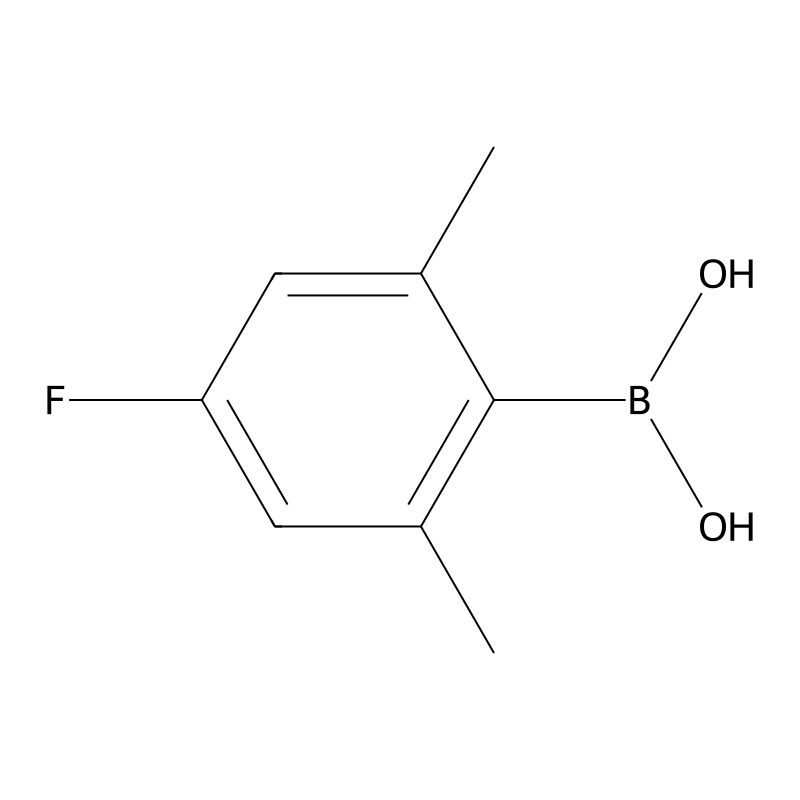2,6-Dimethyl-4-fluorophenylboronic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Precursor for Suzuki-Miyaura Coupling Reactions
The boronic acid group in (4-Fluoro-2,6-dimethylphenyl)boronic acid makes it a valuable reagent in Suzuki-Miyaura coupling reactions []. This powerful chemical reaction allows scientists to create carbon-carbon bonds between an aryl or vinyl boronic acid and a variety of organic halides or activated alkenes []. By incorporating (4-Fluoro-2,6-dimethylphenyl)boronic acid into a Suzuki-Miyaura coupling reaction, researchers can introduce the 4-fluoro-2,6-dimethylphenyl group into complex organic molecules. This specific group can influence the properties of the final molecule, such as its biological activity or interaction with other molecules [].
Here are some examples of how (4-Fluoro-2,6-dimethylphenyl)boronic acid could be used in Suzuki-Miyaura coupling reactions:
- Synthesis of pharmaceuticals: The 4-fluoro-2,6-dimethylphenyl group can be incorporated into drug candidates to modulate their potency, selectivity, and metabolic stability [].
- Development of functional materials: This molecule can be used to create novel organic materials with desired properties, such as light-emitting diodes (LEDs) or organic solar cells [].
- Production of complex organic molecules: (4-Fluoro-2,6-dimethylphenyl)boronic acid can serve as a building block for the synthesis of various complex organic molecules for research purposes [].
2,6-Dimethyl-4-fluorophenylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring that is further substituted with both methyl and fluorine groups. Its molecular formula is C8H10BFO2, and it has a molecular weight of approximately 167.973 g/mol. The compound appears as a white crystalline solid, exhibiting a density of around 1.2 g/cm³ and a boiling point of approximately 295.7 °C at 760 mmHg .
- Suzuki Coupling Reactions: This compound can be utilized in cross-coupling reactions with aryl halides to form biaryl compounds, which are significant in organic synthesis.
- Formation of Boronate Esters: It can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.
- Acid-Base Reactions: The boronic acid group can act as a Lewis acid, participating in reactions with bases or nucleophiles.
Several methods have been developed for synthesizing 2,6-dimethyl-4-fluorophenylboronic acid:
- Direct Boronation: The compound can be synthesized via the reaction of 4-fluoro-2,6-dimethylphenol with a boron reagent such as boron trichloride followed by hydrolysis.
- Borylation of Aryl Halides: Utilizing palladium-catalyzed borylation methods allows for the introduction of the boronic acid group onto the aromatic ring.
- Functionalization of Boron Compounds: Starting from simpler boronic acids or esters, selective functionalization can yield the desired compound .
2,6-Dimethyl-4-fluorophenylboronic acid has several applications:
- Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals through Suzuki coupling reactions.
- Materials Science: The compound may be used in the development of advanced materials due to its unique electronic properties.
- Bioconjugation: Its reactive boronic acid group allows for conjugation with biomolecules, facilitating studies in biochemistry and molecular biology.
Studies on the interactions of 2,6-dimethyl-4-fluorophenylboronic acid with other molecules reveal its potential to form complexes with various substrates. These interactions can affect its biological activity and reactivity in synthetic applications. For example:
- Complexation with Sugars: Boronic acids are known to interact with diols and sugars, which can be exploited for biosensing applications.
- Protein Binding Studies: Investigations into how this compound interacts with proteins could reveal insights into its mechanism of action in biological systems .
Similar Compounds: Comparison
When comparing 2,6-dimethyl-4-fluorophenylboronic acid to other similar compounds, several notable examples include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Fluorophenylboronic Acid | C6H6BFO2 | Simpler structure without methyl groups |
| 2-Methylphenylboronic Acid | C7H9BNO2 | Lacks fluorine substituent |
| 3,5-Dimethylphenylboronic Acid | C9H13BNO2 | Different substitution pattern |
The uniqueness of 2,6-dimethyl-4-fluorophenylboronic acid lies in its specific combination of methyl and fluorine substitutions on the phenyl ring, which can influence its reactivity and biological properties differently compared to these other compounds.








